molecular formula C18H19N7O B2932814 (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone CAS No. 1396816-16-2

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

Cat. No. B2932814
CAS RN: 1396816-16-2
M. Wt: 349.398
InChI Key: VIQMDQOEPCJUCA-UHFFFAOYSA-N
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Description

“(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a tetrazole moiety, which is a bioisostere of the carboxylic acid group . Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . They can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of the tetrazole moiety with various substituted aryl isocyanates and aryl isothiocyanates . The synthesized compounds were screened for their antibacterial, anticancer, and anti-TB activities .


Molecular Structure Analysis

The molecular structure of similar compounds was established by FTIR, 1 HNMR, and 13 CNMR techniques . The molecular formula of a similar compound is C 34 H 35 N 5 O 3 and the molecular weight is 561.67 gm/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition of the tetrazole moiety with isocyanates and isothiocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by infrared (IR), 1 H and 13 C nuclear magnetic resonance (NMR), and mass spectral data .

Mechanism of Action

The mechanism of action of similar compounds involves interaction with targeted enzymes. For example, in silico molecular docking studies were carried out on targeted enzymes P38 MAP kinase protein .

Safety and Hazards

While specific safety and hazard data for “(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone” is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the research of similar compounds involve further exploration of their biological activities, including antibacterial, anticancer, and anti-TB activities . The synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

properties

IUPAC Name

(2-phenyltetrazol-5-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(17-20-22-25(21-17)16-4-2-1-3-5-16)24-12-10-23(11-13-24)14-15-6-8-19-9-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQMDQOEPCJUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

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